molecular formula C9H9NO B018844 3-Hydroxy-3-phenylpropanenitrile CAS No. 17190-29-3

3-Hydroxy-3-phenylpropanenitrile

Cat. No. B018844
CAS RN: 17190-29-3
M. Wt: 147.17 g/mol
InChI Key: HILDHWAXSORHRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxy-3-phenylpropanenitrile and related compounds often involves biocatalytic processes and chemical reactions. For instance, a study detailed the biotechnological production of hydroxylated phenylpropanoids, highlighting the efficiency of non-P450 monooxygenases in catalyzing the hydroxylation of plant phenylpropanoids, which could be related to the synthesis of compounds like 3-Hydroxy-3-phenylpropanenitrile (Yuheng Lin & Yajun Yan, 2014). Additionally, a facile preparation of (±)-3-hydroxy-3-phenylpropanenitrile through ring-opening of styrene oxide with NaCN in aqueous ethanol has been reported, showcasing a method for obtaining this compound with high enantioselectivity through lipase-mediated transesterification (A. Kamal, G. Khanna, & R. Ramu, 2002).

Molecular Structure Analysis

The molecular conformation, vibrational, and electronic transition analysis of related compounds have been extensively studied to understand their structural properties. For example, research on a compound with a similar phenylpropanenitrile structure provided insights into molecular conformation and electronic properties, including HOMO and LUMO analyses, which are critical for understanding the reactivity and stability of these compounds (Abdullah M. Asiri et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-Hydroxy-3-phenylpropanenitrile are pivotal in synthesizing various biologically active molecules. For instance, the chemoenzymatic synthesis of both enantiomers of important antidepressants from 3-aryl-3-hydroxypropanenitriles demonstrates the compound's role as a versatile intermediate in pharmaceutical synthesis (R. Hammond et al., 2007).

Physical Properties Analysis

The physical properties of 3-Hydroxy-3-phenylpropanenitrile, including its boiling point, melting point, and solubility, are essential for its application in chemical synthesis and formulation. However, specific studies focusing on these properties were not identified in the current research findings.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group transformations, are crucial for the application of 3-Hydroxy-3-phenylpropanenitrile in synthetic chemistry. The experimental and computational thermochemical study of 3-hydroxypropanenitrile provides insights into the enthalpy of formation and molecular stability, which are indicative of the chemical properties of similar compounds (M. Roux et al., 2007).

Scientific Research Applications

  • Synthesis of Aromatic Aldols : It is used in synthesizing aromatic aldols like tropic aldehyde and phenaldol (Dam, 2010).

  • Precursor to Antidepressants : 3-Hydroxy-3-phenylpropanenitrile serves as a precursor for the synthesis of fluoxetine, atomoxetine, and nisoxetine, significant in the pharmaceutical industry. It can be synthesized using a biocatalytic system (Hammond et al., 2007).

  • Production of Enantiomers of Antidepressants : Through lipase-mediated transesterification, it aids in producing the enantiomers of antidepressants like fluoxetine, tomoxetine, nisoxetine, and norfluoxetine (Kamal et al., 2002).

  • Synthesis of Novel Polymer Materials : It is used in the synthesis of 3-hydroxypropionic acid, a key component in creating novel polymer materials and derivatives (Jiang et al., 2009).

  • Precursor for Key Compounds : 3-Hydroxypropionic acid, derived from 3-Hydroxy-3-phenylpropanenitrile, is a valuable platform chemical used as a precursor for compounds like acrylic acid, 1,3-propanediol, methyl acrylate, acrylamide, ethyl 3-HP, malonic acid, propiolactone, and acrylonitrile (Vidra & Németh, 2017).

  • Synthesis of Substituted Furans : It is used in preparing 4-hydroxy-2-alkenenitriles, which can be converted to 2- and 3-substituted furans (Nokami et al., 1981).

  • Building Block for Organic Synthesis : 3-Hydroxypropanoic acid, derived from it, is a potential building block for organic synthesis and high-performance polymers (Pina et al., 2011).

  • Bioplastic Production : In its polymerized form, it is used in bioplastic production (Jers et al., 2019).

  • Component of HIV Protease Inhibitors : 3-amino-2-hydroxy-4-phenylbutanoate, a derivative, is a key component in HIV protease inhibitors KNI-272 and R-87366 (Ha et al., 1999).

  • Production of Value-added Chemicals : 3-Hydroxypropionic acid (3-HP) is a promising platform chemical for producing various value-added chemicals (Chen et al., 2017).

Safety And Hazards

When handling 3-Hydroxy-3-phenylpropanenitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-hydroxy-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDHWAXSORHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938065
Record name 3-Hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-phenylpropanenitrile

CAS RN

17190-29-3
Record name Hydracrylonitrile, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Experiment 1 was repeated employing 1.0 g of racemic styrene oxide, 4 ml of 1,2-dichloroethane, 2 ml of water, 596 mg of potassium cyanide, and 267 mg of tetrabutylammonium bromide. After 6 hours of heating at reflux, the reaction mixture was cooled and worked up extracting with methylene chloride. Proton nuclear magnetic resonance analysis indicated the desired product contaminated with the phase transfer catalyst.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
596 mg
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
D Zhu, H Ankati, C Mukherjee, Y Yang, ER Biehl… - Organic …, 2007 - ACS Publications
… 3-Hydroxy-3-phenylpropanenitrile can be obtained with up to 98% ee by transfer hydrogenation of β-ketonitriles, but studies on the scope of this method has been limited. For the lipase…
Number of citations: 68 pubs.acs.org
A Kamal, GBR Khanna, R Ramu - Tetrahedron: Asymmetry, 2002 - Elsevier
… cyanohydrin to provide chiral 3-hydroxy-3-phenylpropanenitrile which has been utilized as … we have employed both enantiomeric forms of 3-hydroxy-3-phenylpropanenitrile, (S)-1 and (…
Number of citations: 135 www.sciencedirect.com
Y Cui, L Zhu, X Chen, J Feng, Q Wu, D Zhu - ChemBioChem, 2022 - Wiley Online Library
(S)‐3‐Cyclopentyl‐3‐hydroxypropanenitrile is the key precursor for the synthesis of ruxolitinib. The bioreduction of 3‐cyclopentyl‐3‐ketopropanenitrile (1 a) offers an attractive method …
A Kamal, GBR Khanna, T Krishnaji, R Ramu - Bioorganic & medicinal …, 2005 - Elsevier
… optically pure 3-hydroxy-3-phenylpropanenitrile has been … employing (R)-3-hydroxy-3-phenylpropanenitrile and (R)-3-… The transesterification of 3-hydroxy-3-phenylpropanenitrile …
Number of citations: 60 www.sciencedirect.com
P Florey, AJ Smallridge, A Ten, MA Trewhella - Organic Letters, 1999 - ACS Publications
… The bakers' yeast mediated reduction of 3-oxo-3-phenylpropanenitrile (1) proceeds at 4 C to give exclusively (S)-3-hydroxy-3-phenylpropanenitrile (3) in 59% yield. This is in contrast to …
Number of citations: 37 pubs.acs.org
LYH Teoh - 2013 - dr.ntu.edu.sg
… synthesis of the precursor of fluoxetine starts from a compound named 3-oxo-3-phenylpropanenitrile, where it would be asymmetrically reduced to 3-hydroxy-3-phenylpropanenitrile …
Number of citations: 0 dr.ntu.edu.sg
HH Kinfe, V Chhiba, J Frederick, ML Bode… - Journal of Molecular …, 2009 - Elsevier
… To evaluate the generality of the method, 3-hydroxy-3-phenylpropanenitrile (Scheme 2) was … However, adding a substituent on the aromatic ring of the 3-hydroxy-3-phenylpropanenitrile …
Number of citations: 41 www.sciencedirect.com
H Ankati, D Zhu, Y Yang, ER Biehl… - The Journal of Organic …, 2009 - ACS Publications
… The organic extract was dried over anhydrous sodium sulfate, and removal of the solvent gave (S)-3-hydroxy-3-phenylpropanenitrile (2a-(S), 143 mg, 83% yield), which was identified …
Number of citations: 76 pubs.acs.org
GW Zheng, Y Ni, JH Xu - Applied Biocatalysis: From …, 2016 - Wiley Online Library
… 11.7 3-Hydroxy-3-phenylpropanenitrile Optically pure 3-hydroxy-3-phenylpropanenitrile (HPPN), an important βhydroxy nitrile, is a key chiral precursor for the synthesis of various …
Number of citations: 3 onlinelibrary.wiley.com
F Dong, H Chen, CA Malapit, MB Prater… - Journal of the …, 2020 - ACS Publications
… aromatic chiral β-hydroxy nitriles ((R)-3-hydroxy-3-phenylpropanenitrile and (S)-3-hydroxy-4-… , the concentration of generated (R)-3-hydroxy-3-phenylpropanenitrile was 5 ± 1 mM, with …
Number of citations: 45 pubs.acs.org

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